molecular formula C24H20BF4N B15129528 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate CAS No. 2355-56-8

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate

Cat. No.: B15129528
CAS No.: 2355-56-8
M. Wt: 409.2 g/mol
InChI Key: IAWUFMGKFMBWQE-UHFFFAOYSA-N
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Description

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C24H20BF4N. It is known for its unique structure, which includes a pyridinium core substituted with methyl and phenyl groups, and a tetrafluoroborate counterion. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate can be synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade solvents and reagents, as well as more efficient purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate involves its ability to act as an electron acceptor or donor in various chemical reactions. It interacts with molecular targets through electrostatic interactions and hydrogen bonding. The pathways involved include electron transfer and radical formation, which are crucial in its role as a catalyst and reagent .

Comparison with Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4,6-Trimethylpyrylium tetrafluoroborate
  • 9-Mesityl-10-methylacridinium tetrafluoroborate

Uniqueness: 1-Methyl-2,4,6-triphenylpyridinium tetrafluoroborate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain photochemical and catalytic applications compared to its analogs .

Properties

CAS No.

2355-56-8

Molecular Formula

C24H20BF4N

Molecular Weight

409.2 g/mol

IUPAC Name

1-methyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C24H20N.BF4/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)5/h2-18H,1H3;/q+1;-1

InChI Key

IAWUFMGKFMBWQE-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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